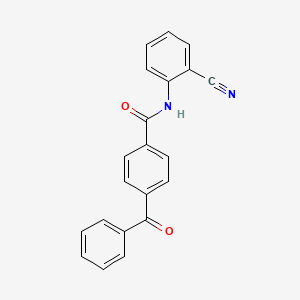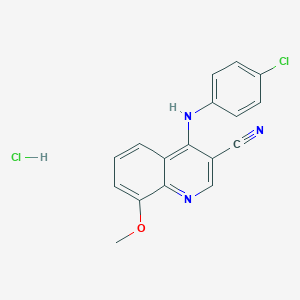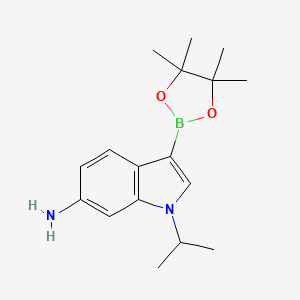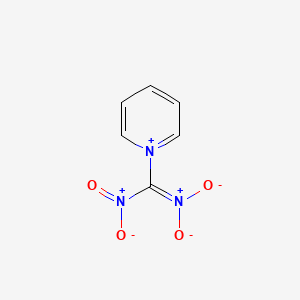
4-benzoyl-N-(2-cyanophenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Benzoyl-N-(2-cyanophenyl)benzamide is a chemical compound with the molecular formula C21H14N2O2 . It has an average mass of 326.348 Da and a mono-isotopic mass of 326.105530 Da .
Synthesis Analysis
The synthesis of benzamide derivatives, such as this compound, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis
The molecular structure of this compound consists of 21 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Mécanisme D'action
The mechanism of action of 4-benzoyl-N-(2-cyanophenyl)benzamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cell growth, inflammation, and neuronal function. This compound has been shown to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression. Inhibition of HDAC by this compound leads to the activation of genes that promote apoptosis and inhibit cell growth. This compound has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects on cells and tissues. In cancer cells, this compound has been found to induce apoptosis by activating caspase enzymes and increasing the expression of pro-apoptotic genes. Inflammatory cytokine production is inhibited by this compound, leading to a reduction in inflammation. In neuronal cells, this compound has been shown to protect against oxidative stress and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-benzoyl-N-(2-cyanophenyl)benzamide in lab experiments include its high purity, stability, and well-defined mechanism of action. This compound is also relatively easy to synthesize in large quantities, making it a cost-effective option for drug discovery and development. However, the limitations of using this compound include its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Additionally, the potential toxicity of this compound has not been fully evaluated, and further studies are needed to determine its safety profile.
Orientations Futures
There are several future directions for research on 4-benzoyl-N-(2-cyanophenyl)benzamide. One area of interest is the development of this compound derivatives that have improved solubility and pharmacokinetic properties. Another area of research is the investigation of the potential therapeutic applications of this compound in other disease areas, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to evaluate its safety and efficacy in preclinical and clinical studies.
In conclusion, this compound is a promising compound with potential applications in drug discovery and development. Its well-defined mechanism of action and diverse biological activities make it an attractive target for further research. While there are limitations to its use in lab experiments, the future directions for research on this compound are numerous and offer exciting opportunities for the development of new therapeutic agents.
Méthodes De Synthèse
The synthesis of 4-benzoyl-N-(2-cyanophenyl)benzamide involves the reaction of 2-cyanobenzoyl chloride with 4-aminobenzophenone in the presence of a base. The resulting product is purified by recrystallization to obtain this compound in high yield and purity.
Applications De Recherche Scientifique
4-benzoyl-N-(2-cyanophenyl)benzamide has been investigated for its potential use as a drug candidate in various therapeutic areas, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing programmed cell death, also known as apoptosis. Inflammation is a common feature of many diseases, and this compound has been found to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. In neurodegenerative diseases, such as Alzheimer's and Parkinson's, this compound has been shown to protect neurons from damage and improve cognitive function.
Safety and Hazards
Propriétés
IUPAC Name |
4-benzoyl-N-(2-cyanophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N2O2/c22-14-18-8-4-5-9-19(18)23-21(25)17-12-10-16(11-13-17)20(24)15-6-2-1-3-7-15/h1-13H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNSNTDJFAHPYPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine hydrochloride](/img/structure/B2909168.png)

![5-{[4-(Benzyloxy)phenyl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B2909170.png)
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2909171.png)
![1-(3-nitro-4-{4-[5-(2-thienyl)-1H-pyrazol-3-yl]piperidino}phenyl)-1-ethanone](/img/structure/B2909172.png)



![N-([2,4'-bipyridin]-4-ylmethyl)-2-(4-isopropylphenoxy)acetamide](/img/structure/B2909181.png)
![(Z)-N-(3-allyl-4-ethoxybenzo[d]thiazol-2(3H)-ylidene)-4-(azepan-1-ylsulfonyl)benzamide](/img/structure/B2909182.png)

